molecular formula C7H15NOS B14717178 N,N-Diethyl-2-sulfanylpropanamide CAS No. 20383-07-7

N,N-Diethyl-2-sulfanylpropanamide

Cat. No.: B14717178
CAS No.: 20383-07-7
M. Wt: 161.27 g/mol
InChI Key: TUWNNKSGHCGQFU-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-sulfanylpropanamide: is an organic compound with the molecular formula C7H15NOS It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups and the alpha carbon is substituted with a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-sulfanylpropanamide typically involves the reaction of 2-chloropropanamide with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamino group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This involves the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization. The reaction is typically carried out in large reactors with continuous monitoring of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-2-sulfanylpropanamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted propanamides.

Scientific Research Applications

Chemistry: N,N-Diethyl-2-sulfanylpropanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of sulfanyl groups on biological activity. It can be used to modify peptides or proteins to investigate their structure-function relationships.

Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic uses.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-sulfanylpropanamide involves its interaction with molecular targets through its sulfanyl and amide functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on target molecules, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N,N-Diethyl-2-thiopropanamide: Similar structure but with a thiol group instead of a sulfanyl group.

    N,N-Diethyl-2-mercaptopropanamide: Contains a mercapto group, which is a sulfur analog of the hydroxyl group.

    N,N-Diethyl-2-sulfinylpropanamide: Contains a sulfinyl group, which is an oxidized form of the sulfanyl group.

Uniqueness: N,N-Diethyl-2-sulfanylpropanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can undergo various chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

CAS No.

20383-07-7

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

N,N-diethyl-2-sulfanylpropanamide

InChI

InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)6(3)10/h6,10H,4-5H2,1-3H3

InChI Key

TUWNNKSGHCGQFU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C)S

Origin of Product

United States

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